2-Methyl-5-phenylpyrimidin-4(3H)-one
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Overview
Description
2-Methyl-5-phenylpyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with benzaldehyde in the presence of a base, followed by cyclization to form the desired pyrimidinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 2-Methyl-5-phenylpyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, dihydropyrimidines, and functionalized pyrimidine derivatives.
Scientific Research Applications
2-Methyl-5-phenylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It finds applications in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylpyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-phenylpyrimidin-4-amine
- 2-Methyl-5-phenylhexane
Uniqueness
Compared to similar compounds, 2-Methyl-5-phenylpyrimidin-4(1H)-one has unique structural features that confer specific chemical reactivity and biological activity. Its pyrimidinone core allows for diverse functionalization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
343944-83-2 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-12-7-10(11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI Key |
AZFWPPPNTVZOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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